molecular formula C34H45N5O3 B1193535 SB1495

SB1495

货号: B1193535
分子量: 571.766
InChI 键: BUZJOXNDWIIWSG-PIBQMUJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SB1495 is a novel reversible covalent inhibitor of the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245, a key factor in the insulin-sensitizing effect of PPARγ-targeted drugs.

常见问题

Q. Basic: What is the molecular mechanism of SB1495 in inhibiting PPARγ phosphorylation?

This compound is a reversible covalent ligand that inhibits PPARγ phosphorylation at Ser273 by binding to the H2' region of the protein’s ligand-binding domain. Structural studies reveal interactions with key residues (e.g., Glu259 and Arg280) through hydrogen bonding and hydrophobic contacts, stabilizing a conformation that prevents phosphorylation . Experimental validation includes X-ray crystallography and competitive binding assays to confirm its binding specificity .

Q. Basic: How does the reversible covalent binding of this compound influence its inhibitory activity?

The tertiary-butyl-substituted cyanacrylamide group in this compound forms a reversible covalent bond with cysteine residues (e.g., Cys285) in PPARγ, enhancing binding affinity while allowing controlled dissociation. This design balances potency with reduced off-target effects compared to irreversible inhibitors. Methodologically, stability assays (e.g., mass spectrometry) and kinetic studies (e.g., surface plasmon resonance) are used to characterize reversibility .

Q. Basic: What experimental approaches validate this compound's specificity for Ser273 phosphorylation?

  • In vitro kinase assays : Measure phosphorylation levels using PPARγ fragments and recombinant kinases.
  • Structural analysis : Compare co-crystallization data of this compound-bound PPARγ with phosphorylated/unphosphorylated states .
  • Computational docking : Predict binding modes and energy landscapes using tools like AutoDock or Schrödinger .

Q. Advanced: How can researchers optimize this compound's binding kinetics without triggering adverse effects?

Advanced optimization involves:

  • Structure-activity relationship (SAR) studies : Systematic modification of the cyanacrylamide moiety to enhance binding entropy or reduce steric hindrance .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over time to identify critical interaction points .
  • In vivo toxicity screens : Use murine models to assess off-target effects on lipid metabolism or adipogenesis .

Q. Advanced: How to resolve contradictions in this compound's efficacy across different cellular models?

Contradictions may arise from variations in cell type (e.g., adipocytes vs. hepatocytes) or phosphorylation pathway crosstalk. Solutions include:

  • Standardized protocols : Control for PPARγ isoform expression, cellular differentiation state, and kinase activity .
  • Multi-omics integration : Combine phosphoproteomics with transcriptomics to map downstream signaling cascades .

Q. Advanced: What computational methods are critical for studying this compound's interaction dynamics?

  • Docking simulations : Identify binding poses using software like Rosetta or GROMACS .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific residues .
  • Network pharmacology : Predict this compound’s systemic effects by modeling PPARγ interaction networks .

Q. Methodology: Designing a study to assess this compound's pharmacokinetics in preclinical models

  • In vitro ADME assays : Measure solubility, plasma protein binding, and metabolic stability using liver microsomes .
  • In vivo PK/PD modeling : Administer this compound in diabetic murine models and track plasma concentration-time profiles via LC-MS .
  • Tissue distribution studies : Use radiolabeled this compound to quantify organ-specific accumulation .

Q. Methodology: Reproducing this compound's synthesis and bioactivity in academic labs

  • Synthetic protocols : Follow stepwise procedures for cyanacrylamide conjugation and tert-butyl group introduction, as detailed in Park et al. (2018) .
  • Characterization : Validate purity via HPLC and structural integrity via NMR/X-ray diffraction .
  • Bioactivity confirmation : Replicate cell-based assays (e.g., PPARγ phosphorylation inhibition in 3T3-L1 adipocytes) .

Q. Methodology: Best practices for statistical analysis of this compound's dose-response data

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism .
  • Error propagation : Calculate confidence intervals for IC50 values using bootstrap resampling .
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. Advanced: Translating this compound's in vitro findings to in vivo disease models

  • Bioavailability enhancement : Use nanoparticle encapsulation to improve solubility and tissue penetration .
  • Toxicity mitigation : Conduct RNA-seq to identify off-target gene regulation and refine dosing regimens .
  • Longitudinal studies : Monitor insulin sensitivity and adipokine levels in diabetic mice over 12-week trials .

属性

分子式

C34H45N5O3

分子量

571.766

IUPAC 名称

N-(3-((((1S,2R)-2-((E)-2-Cyano-4,4-dimethylpent-2-enamido)cyclopentyl)oxy)methyl)benzyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

InChI

InChI=1S/C34H45N5O3/c1-34(2,3)20-29(21-35)33(41)37-30-9-6-10-31(30)42-24-27-8-5-7-26(19-27)22-36-32(40)28-13-11-25(12-14-28)23-39-17-15-38(4)16-18-39/h5,7-8,11-14,19-20,30-31H,6,9-10,15-18,22-24H2,1-4H3,(H,36,40)(H,37,41)/b29-20+/t30-,31+/m1/s1

InChI 键

BUZJOXNDWIIWSG-PIBQMUJDSA-N

SMILES

O=C(NCC1=CC=CC(CO[C@@H]2[C@H](NC(/C(C#N)=C/C(C)(C)C)=O)CCC2)=C1)C3=CC=C(CN4CCN(C)CC4)C=C3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SB1495;  SB-1495;  SB 1495

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。